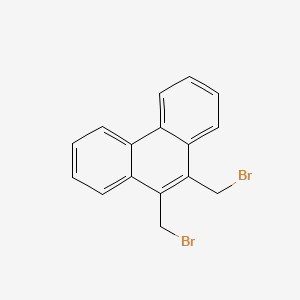

9,10-Bis(bromomethyl)phenanthrene

Description

9,10-Bis(bromomethyl)phenanthrene (C₁₆H₁₂Br₂, MW: 364.08 g/mol, CAS: 57743-47-2) is a brominated phenanthrene derivative characterized by two bromomethyl (-CH₂Br) groups at positions 9 and 10 of the phenanthrene core . This compound is synthesized via methods involving bromomethylation of biphenyl precursors or intramolecular cyclization. For example, pyrolysis of 2,2'-bis(bromomethyl)biphenyl under vacuum conditions can yield phenanthrene derivatives, including 9,10-dihydrophenanthrene . Its reactive bromomethyl groups make it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions or polymer precursors.

Properties

CAS No. |

57743-47-2 |

|---|---|

Molecular Formula |

C16H12Br2 |

Molecular Weight |

364.07 g/mol |

IUPAC Name |

9,10-bis(bromomethyl)phenanthrene |

InChI |

InChI=1S/C16H12Br2/c17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18/h1-8H,9-10H2 |

InChI Key |

AQWDNOHHPXNCAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2CBr)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares key structural and physical properties of 9,10-bis(bromomethyl)phenanthrene with related phenanthrene derivatives:

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|---|

| This compound | 9,10-(CH₂Br)₂ | C₁₆H₁₂Br₂ | 364.08 | 57743-47-2 | High reactivity due to aliphatic Br groups |

| 9,10-Dimethoxyphenanthrene | 9,10-(OCH₃)₂ | C₁₆H₁₄O₂ | 254.28 | 13935-65-4 | Electron-rich; used in photochemistry |

| 9,10-Phenanthrenedione | 9,10-(C=O)₂ | C₁₄H₈O₂ | 208.21 | 84-11-7 | Oxidized form; redox-active intermediate |

| 9-(Bromomethyl)-2,3,6-trimethoxyphenanthrene | 9-CH₂Br; 2,3,6-OCH₃ | C₁₈H₁₇BrO₃ | 361.23 | 33329-56-5 | Mixed Br/methoxy functionality |

Key Observations :

- Bromomethyl groups increase molecular weight and reactivity compared to methoxy or carbonyl substituents .

- Methoxy groups enhance electron density, influencing photophysical properties .

Mutagenicity

For example, 5-(bromomethyl)-2,3-dimethoxyquinoxaline (a structurally similar compound) is flagged as mutagenic in Toxtree analyses . This suggests that this compound may also exhibit mutagenicity, warranting careful handling .

Electrochemical Behavior

Phenanthrene derivatives with bulky substituents (e.g., tert-butylphenyl or pyrenyl groups) exhibit enhanced radical stability and electrogenerated chemiluminescence (ECL) efficiency. For instance, 3,6-di(pyrene-1-yl)-9,10-bis(4-tert-butylphenyl)phenanthrene shows ECL efficiency 60× higher than simpler derivatives .

Photocatalytic Degradation

Phenanthrene derivatives degrade into intermediates such as 9,10-phenanthrenedione and biphenyldicarboxaldehyde under UV irradiation .

Antineuroinflammatory Activity

Phenanthrene and 9,10-dihydrophenanthrene derivatives (e.g., compounds from Bletilla striata) show antineuroinflammatory effects by inhibiting nitric oxide (NO) production in microglial cells. For example, compound 33 from this class exhibits an IC₅₀ of 1.0 μM . Bromomethyl substituents could modulate bioactivity by enhancing lipophilicity or altering binding affinity, though specific data for this compound is unavailable .

Microbial Degradation

Mycobacterium sp. strain PYR-1 metabolizes phenanthrene into dihydrodiols and diphenic acid via dioxygenase-mediated pathways . Bromomethyl groups may hinder enzymatic degradation due to steric or electronic effects, though this remains speculative without direct studies .

Preparation Methods

Direct Bromination of 9,10-Dimethylphenanthrene

The most straightforward method involves brominating 9,10-dimethylphenanthrene using brominating agents such as N-bromosuccinimide (NBS) or HBr in the presence of a radical initiator. This approach mirrors the synthesis of 9,10-bis(bromomethyl)anthracene, where bromination occurs at the benzylic positions .

Reaction Conditions :

-

Substrate : 9,10-Dimethylphenanthrene

-

Brominating Agent : NBS (2.2 equiv) or HBr gas

-

Solvent : Carbon tetrachloride (CCl₄) or chlorobenzene

-

Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv)

-

Temperature : 80–100°C

-

Time : 12–24 hours

Yield : 70–85% .

Key Advantage : High regioselectivity due to the stability of benzylic radicals.

Halogen Exchange from 9,10-Bis(chloromethyl)phenanthrene

A halogen-exchange reaction substitutes chlorine atoms in 9,10-bis(chloromethyl)phenanthrene with bromine using HBr or NaBr. This method leverages the higher nucleophilicity of bromide ions and is adapted from anthracene derivatives .

Reaction Conditions :

-

Substrate : 9,10-Bis(chloromethyl)phenanthrene

-

Reagent : Aqueous HBr (48%) or NaBr in dimethylformamide (DMF)

-

Catalyst : Tetrabutylammonium bromide (TBAB)

-

Temperature : 60–80°C

-

Time : 6–12 hours

Yield : 65–75% .

Limitation : Requires prior synthesis of the chloromethyl precursor, adding steps.

Cyclization of Biphenyl-2-Alkyne Chalcogenides

A novel approach involves cyclizing (biphenyl-2-alkyne)chalcogenides to form the phenanthrene backbone, followed by bromomethylation. This method, reported for seleno-spiro derivatives, can be adapted for bromomethyl groups using HBr or Br₂ .

Reaction Pathway :

-

Cyclization :

-

Substrate : Biphenyl-2-alkyne selenide

-

Oxidizing Agent : Oxone®

-

Solvent : Acetonitrile

-

Temperature : 80°C

-

Time : 1–4 hours

-

-

Bromomethylation :

-

Reagent : HBr or Br₂

-

Catalyst : FeBr₃

-

Overall Yield : 50–60% .

Advantage : Scalable and operationally simple.

Palladium-Catalyzed Heck Reaction

A palladium-catalyzed Heck reaction constructs the phenanthrene core from bromoarenes, followed by bromomethylation. This method is effective for synthesizing alkylated phenanthrenes .

Reaction Conditions :

-

Substrate : 2-Bromo-1,1'-biphenyl

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : PPh₃

-

Base : K₂CO₃

-

Solvent : DMF

-

Temperature : 120°C

-

Time : 24 hours

Post-Synthesis Bromomethylation :

Diels-Alder Reaction with Bromomethylated Dienophiles

9,10-Bis(bromomethyl)phenanthrene can be synthesized via a Diels-Alder reaction between bromomethylated dienophiles and anthracene derivatives, followed by dehydrogenation .

Reaction Steps :

-

Diels-Alder Reaction :

-

Dienophile : 1,2-Bis(bromomethyl)ethylene

-

Diene : Anthracene

-

Solvent : Toluene

-

Temperature : 110°C

-

-

Dehydrogenation :

-

Catalyst : Pd/C

-

Temperature : 200°C

-

Comparative Analysis of Methods

| Method | Starting Material | Yield | Scalability | Complexity |

|---|---|---|---|---|

| Direct Bromination | 9,10-Dimethylphenanthrene | 70–85% | High | Low |

| Halogen Exchange | 9,10-Bis(chloromethyl)phenanthrene | 65–75% | Moderate | Moderate |

| Cyclization | Biphenyl-2-alkyne chalcogenide | 50–60% | High | High |

| Heck Reaction | 2-Bromo-1,1'-biphenyl | 55–65% | Moderate | High |

| Diels-Alder | Anthracene | 40–50% | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9,10-bis(bromomethyl)phenanthrene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of phenanthrene derivatives. For example, 2,2′-bis(dibromomethyl)biphenyl treated with potassium t-butoxide in DMF yields 9,10-dibromophenanthrene with ~79% efficiency . Key parameters include temperature (ice-cooled conditions to control exothermicity), solvent choice (DMF for solubility), and stoichiometric excess of base to ensure complete dehydrohalogenation. Column chromatography (hexane-CH₂Cl₂) is critical for purification. Alternative routes involve bromination of 9,10-dihydrophenanthrene derivatives under controlled heating, though yields may vary due to competing substitution vs. addition pathways .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : As a brominated aromatic compound, it likely exhibits acute toxicity and environmental hazards. Safety data sheets (SDS) recommend:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling.

- Storage : In airtight containers under inert gas (e.g., N₂) to prevent degradation.

- Waste Disposal : Segregate halogenated waste for incineration to avoid bioaccumulation .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography : To resolve crystal packing and confirm bromine positions (e.g., face-to-face π-π stacking with interplanar distances of ~3.47 Å) .

- NMR spectroscopy : ¹H NMR should show absence of methylene protons (δ ~4.5 ppm) post-bromination, while ¹³C NMR confirms sp³ carbons at brominated positions .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z 364.082 for C₁₆H₁₂Br₂⁺) .

Advanced Research Questions

Q. How do substituent groups on phenanthrene derivatives affect radical ion stability in electrogenerated chemiluminescence (ECL) applications?

- Methodological Answer : Electrochemical studies show that increasing conjugation in substituents (e.g., tert-butylphenyl, pyrenyl) enhances radical ion stability. For example:

- Cyclic voltammetry (CV) : Reversible reduction waves for 9,10-bis(4-tert-butylphenyl)phenanthrene derivatives indicate stable radical anions.

- ECL efficiency : Correlates with substituent conjugation; pyrene-substituted derivatives achieve ECL efficiencies up to 0.25 (vs. 0.004 for phenyl-substituted analogs) due to extended π-systems stabilizing charge-transfer states .

Q. What mechanistic insights explain the dehydrogenation of 9,10-dihydrophenanthrene to phenanthrene in pyrolysis studies?

- Methodological Answer : Dehydrogenation occurs via homolytic C–H bond cleavage, favored by low bond dissociation energies (BDE) at saturated positions (82 kcal/mol for 9,10-dihydrophenanthrene vs. 112.9 kcal/mol for phenanthrene). Experimental data from n-decane-doped toluene pyrolysis (570–600°C) show phenanthrene yields increase with methylnaphthalene radicals reacting with propene, forming stable aromatic systems. Kinetic modeling suggests a two-step pathway: (1) Radical initiation by H abstraction, (2) Aromatization via sequential H loss .

Q. How do QM/MM simulations elucidate the enzymatic detoxification of phenanthrene oxide derivatives?

- Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) studies of glutathione S-transferase (GST) M1-1 reveal:

- Reaction barriers : ~20 kcal/mol for glutathione conjugation to phenanthrene 9,10-oxide, consistent with experimental rate constants.

- Solvent effects : Active-site water molecules stabilize the transition state by solvating the epoxide oxygen, while desolvation of glutathione’s thiolate sulfur enhances nucleophilicity.

- Catalytic residues : Tyr115 forms a hydrogen bond with the epoxide oxygen, lowering activation energy. Mutagenesis (e.g., Asn8Asp) alters diastereomer ratios by disrupting substrate orientation .

Q. What analytical challenges arise in quantifying this compound in environmental matrices, and how can they be addressed?

- Methodological Answer : Challenges include low volatility and matrix interference. Solutions involve:

- GC-MS with derivatization : Trimethylsilylation to improve volatility.

- HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients; monitor at λ = 254 nm (aromatic π→π* transitions).

- LC-HRMS : Accurately resolve isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) for unambiguous identification .

Data Contradiction Analysis

Q. Why do reported yields of 9,10-dihydrophenanthrene vary between pyrolysis and catalytic hydrogenation studies?

- Analysis : Pyrolysis (e.g., n-decane-doped systems) favors dehydrogenation to phenanthrene due to radical-driven pathways, yielding <2% dihydrophenanthrene . In contrast, catalytic hydrogenation (e.g., H₂/Pd-C) saturates phenanthrene but requires precise temperature control to avoid over-reduction. Contradictions arise from differing reaction mechanisms (radical vs. ionic) and side reactions (e.g., methylnaphthalene inhibition in pyrolysis) .

Methodological Tables

| ECL Efficiency | TphP (Phenyl) | TnaP (Naphthyl) | TpyP (Pyrenyl) |

|---|---|---|---|

| Radical Annihilation Efficiency | 0.004 | 0.16 | 0.25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.